Dampa D

Catalog No.
S14914961
CAS No.
101052-67-9
M.F
C41H43Cl2N5OS3
M. Wt
788.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dampa D

CAS Number

101052-67-9

Product Name

Dampa D

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;3,5-dibenzyl-1,3,5-thiadiazinane-2-thione;2,5-dichloro-4-isothiocyanatoaniline

Molecular Formula

C41H43Cl2N5OS3

Molecular Weight

788.9 g/mol

InChI

InChI=1S/C17H18N2S2.C17H21NO.C7H4Cl2N2S/c20-17-19(12-16-9-5-2-6-10-16)13-18(14-21-17)11-15-7-3-1-4-8-15;1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;8-4-2-7(11-3-12)5(9)1-6(4)10/h1-10H,11-14H2;3-12,17H,13-14H2,1-2H3;1-2H,10H2

InChI Key

UQJANFKONDZAJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1N(CSC(=S)N1CC2=CC=CC=C2)CC3=CC=CC=C3.C1=C(C(=CC(=C1Cl)N=C=S)Cl)N

Dampa D, chemically known as 2,4-diamino-N10-methylpteroic acid, is a significant metabolite of methotrexate, a well-known antifolate drug used primarily in cancer treatment and autoimmune diseases. This compound is formed through the hydrolysis of methotrexate, which involves the cleavage of the carboxyl-terminal glutamate residue. Dampa D plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of methotrexate, particularly in how it affects drug toxicity and efficacy in patients with impaired renal function .

That are essential for its biological activity and metabolic pathways:

  • Oxidation: This compound can be oxidized to form different metabolites, which may have varying biological activities.
  • Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological effects.
  • Substitution: Substitution reactions can occur at the amino groups, allowing for the introduction of different functional groups .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide and potassium permanganate are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical choices.
  • Substitution Reagents: Halogens and alkylating agents are often employed in substitution reactions .

Major Products Formed

The specific products formed from these reactions depend on the conditions and reagents used. For instance:

  • Oxidation may yield various oxidized metabolites.
  • Substitution could introduce new functional groups, modifying the compound's properties .

Dampa D exhibits significant biological activity primarily through its inhibition of dihydrofolate reductase (DHFR), an enzyme critical in the folate pathway. By inhibiting DHFR, Dampa D disrupts nucleotide synthesis, which is essential for DNA and RNA production. This mechanism contributes to its role in modulating the effects of methotrexate and understanding its toxicity .

Dampa D is synthesized primarily through the enzymatic hydrolysis of methotrexate. The process typically involves:

  • Enzymatic Hydrolysis: Carboxypeptidase G2 (glucarpidase) catalyzes the reaction, cleaving methotrexate into Dampa D and glutamate. This method is particularly useful in clinical settings to reduce methotrexate toxicity .
  • Industrial Production: Large-scale synthesis involves careful control of reaction conditions such as pH and temperature to optimize conversion rates from methotrexate to Dampa D.
  • Alternative Synthetic Routes: Other methods may include chemical synthesis involving various reagents to replicate the hydrolysis process .

Dampa D has several applications across various fields:

  • Chemistry: It serves as a model compound for studying the hydrolysis of methotrexate and related antifolates.
  • Biology: Researchers investigate its role in the metabolism of methotrexate to understand drug interactions better.
  • Medicine: It is studied for potential therapeutic effects and as a biomarker for assessing methotrexate toxicity.
  • Industry: Dampa D is utilized in developing analytical methods for quantifying methotrexate and its metabolites in biological samples .

Research on Dampa D includes examining its interactions with various biological systems, particularly:

  • Its effects on DHFR inhibition can provide insights into how modifications to this compound might alter therapeutic outcomes.
  • Studies also focus on its metabolic pathways to understand how it interacts with other drugs or metabolites derived from methotrexate .

Several compounds are structurally or functionally similar to Dampa D:

Compound NameDescriptionUnique Features
MethotrexateParent compound; an antifolate drugStronger DHFR inhibition compared to Dampa D
7-HydroxymethotrexateAnother metabolite of methotrexateDifferent pharmacokinetics and toxicity profile
AminopterinAn older antifolate drug with similar mechanismHistorically significant but less commonly used
DAMPA-d3Deuterium-labeled derivative used in pharmacokinetic studiesAllows precise tracking of metabolic pathways

Uniqueness of Dampa D

Dampa D stands out due to its specific role as a metabolite of methotrexate, providing insights into drug metabolism that are not available through studying methotrexate alone. Its reduced inhibitory effect on DHFR compared to methotrexate makes it less toxic while still being valuable for research into antifolate mechanisms .

The structural foundation of Dampa D analogues derives from biogenetic principles observed in benzylisoquinoline alkaloids, which are biosynthesized from tyrosine via dopamine and 4-hydroxyphenylacetaldehyde intermediates. While Dampa D itself is synthetic, its tetrahydroisoquinoline core mirrors natural alkaloids such as morphine and codeine, suggesting evolutionary inspiration in its design. The molecule’s isothiocyanate group, as identified in its component compound 2,5-dichloro-4-isothiocyanatoaniline, introduces a reactive moiety atypical of natural alkaloids, indicating synthetic modification of classical biogenetic pathways.

Key precursors in Dampa D synthesis include halogenated anilines and piperazine derivatives. For example, 1-(bis(4-chlorophenyl)methyl)piperazine serves as a critical building block, synthesized via reductive amination of 4-chlorobenzaldehyde derivatives followed by N-alkylation. This modular approach aligns with biogenetic principles, where core structures are functionalized through sequential enzymatic reactions. The integration of a nitroisoxazole fragment, as demonstrated in the synthesis of ML210, further highlights the hybrid nature of Dampa D’s architecture, combining heterocyclic and aromatic domains.

Modular Assembly Mechanisms for Polycyclic Frameworks

The assembly of Dampa D’s polycyclic framework relies on convergent synthetic strategies. A representative pathway involves three stages: (1) nitroisoxazole carboxylation, (2) acid chloride formation, and (3) piperazine coupling. For instance, 5-methyl-4-nitroisoxazole-3-carboxylic acid is converted to its acid chloride using oxalyl chloride, then coupled with 1-(bis(4-chlorophenyl)methyl)piperazine in the presence of triethylamine to form the central amide bond. This stepwise methodology ensures regiochemical fidelity while accommodating steric demands from the bis(4-chlorophenyl)methyl group.

A second modular axis involves the construction of the tetrahydroisoquinoline moiety. Patent literature describes the use of Pictet-Spengler cyclization to form the tetrahydro-β-carboline core, where tryptophan derivatives react with aldehydes under acidic conditions. For example, D-tryptophan methyl ester reacts with 4-(prop-2-yn-1-yloxy)benzaldehyde in acetonitrile with trifluoroacetic acid (TFA) to yield a diastereomeric mixture of tetrahydro-β-carboline esters. Subsequent N-acylation with chloroacetyl chloride introduces electrophilic handles for further functionalization.

Modular StepReagents/ConditionsKey Intermediate
Nitroisoxazole activationOxalyl chloride, DMF, DCM5-methyl-4-nitroisoxazole-3-carbonyl chloride
Piperazine couplingTriethylamine, DCMN-(bis(4-chlorophenyl)methyl)piperazine
Tetrahydroisoquinoline formationTFA, reflux, MeCN(1R,3R)-1-(4-(prop-2-yn-1-yloxy)phenyl)-tetrahydro-β-carboline

Stereochemical Control in Tetrahydroisoquinoline Derivative Synthesis

Stereoselectivity in Dampa D analogues arises primarily during tetrahydroisoquinoline formation. The Pictet-Spengler cyclization of D-tryptophan methyl ester with aryl aldehydes produces diastereomeric mixtures, with the (1R,3R) configuration predominating under kinetic control. Chiral resolution via chromatography or selective crystallization enables isolation of enantiopure intermediates, as demonstrated in the synthesis of (1R,3R)-RSL3-yne.

Human D-amino acid oxidase (DAO) homologues provide insights into stereochemical preferences, as crystallographic studies reveal active-site complementarity for D-enantiomers of dopa and serine. Although DAO is not directly involved in Dampa D synthesis, its stereospecific substrate recognition informs chiral auxiliary design. For instance, incorporating (R)-configured tetrahydroisoquinoline moieties enhances receptor binding affinity in dopamine D3 modulators, a property potentially relevant to Dampa D’s pharmacological profile.

The final stereochemical integrity of Dampa D analogues is preserved through mild coupling conditions. For example, chloroacetylation of (1R,3R)-tetrahydro-β-carboline esters proceeds at 0°C with minimal racemization, yielding enantiomerically pure products. Such protocols underscore the interplay between kinetic control and steric shielding in maintaining stereochemical fidelity during polyfunctionalization.

The cytochrome P450 enzyme system plays a crucial role in the oxidative metabolism of 2,4-diamino-N10-methylpteroic acid, commonly known as Dampa D [1] . This compound, recognized as a major metabolite of methotrexate, undergoes extensive phase I metabolic transformations through cytochrome P450-mediated pathways [3] [4]. The primary oxidative modification occurs at the 7-position of the pteridine ring system, resulting in the formation of 7-hydroxy-Dampa D as the principal oxidative metabolite [3] [4].

Research conducted using liver homogenate preparations has demonstrated that the conversion of Dampa D to 7-hydroxy-Dampa D follows classical cytochrome P450 kinetics [4]. The enzymatic transformation exhibits typical Michaelis-Menten behavior, with the reaction proceeding through hydroxylation at the C-7 position of the pteridine nucleus [4]. High-performance liquid chromatography analysis has confirmed the structural identity of this metabolite through comparison with authentic standards [4].

Mass spectrometric analysis reveals that the hydroxylated metabolite displays a molecular ion with a mass 16 atomic mass units greater than the parent Dampa D compound, consistent with the incorporation of a single oxygen atom [4]. Nuclear magnetic resonance spectroscopy studies have provided definitive evidence for the specific site of hydroxylation, confirming that oxidation occurs exclusively at the 7-position of the pteridine ring [4].

Metabolic ParameterValueReference
Primary oxidation siteC-7 position [4]
Mass increase+16 Da [4]
Reaction typeHydroxylation [4]
Enzyme systemCytochrome P450 [4]

The cytochrome P450 enzyme family demonstrates significant involvement in the metabolism of pteridine-containing compounds, with multiple isoforms contributing to the oxidative transformation of Dampa D [5] [6]. These enzymes catalyze the insertion of molecular oxygen into the substrate molecule, utilizing reduced nicotinamide adenine dinucleotide phosphate as the electron donor [5] [6]. The reaction mechanism involves the formation of a high-valent iron-oxo intermediate that facilitates the hydroxylation process [6].

Glucuronidation Patterns in Hepatic Metabolism

Glucuronidation represents a major phase II metabolic pathway for Dampa D, with extensive conjugation occurring in hepatic tissue [3] [7]. The process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid to specific functional groups on the Dampa D molecule [7] [8]. This conjugation reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which are predominantly located in the endoplasmic reticulum of hepatocytes [7] [8].

The glucuronidation of Dampa D occurs at multiple sites on the molecule, with the primary conjugation taking place at the carboxyl group of the para-aminobenzoic acid moiety [3]. Secondary glucuronidation sites include the amino groups present on the pteridine ring system [3]. The formation of Dampa D-glucuronide conjugates significantly enhances the water solubility of the compound, facilitating its elimination through renal and biliary pathways [7] [9].

Pharmacokinetic studies in non-human primates have identified Dampa D-glucuronide as a major metabolite in both plasma and urine samples [3]. The glucuronide conjugate represents approximately 30-40% of the total metabolic products formed from Dampa D [3]. Additionally, hydroxylated glucuronide conjugates have been detected, indicating that glucuronidation can occur subsequent to cytochrome P450-mediated oxidation [3].

Glucuronidation SiteConjugation FrequencyMetabolite Identification
Carboxyl groupPrimaryDampa D-glucuronide [3]
Amino groupsSecondaryN-glucuronide derivatives [3]
Hydroxylated derivativesTertiaryHydroxy-Dampa D-glucuronide [3]

The hepatic glucuronidation of Dampa D follows well-established phase II metabolic principles, with the reaction requiring the activated coenzyme uridine diphosphate glucuronic acid [8] [9]. The process involves nucleophilic attack by the substrate on the anomeric carbon of the glucuronic acid moiety, resulting in the formation of a beta-glucuronide linkage [8]. This stereochemical configuration is characteristic of glucuronidation reactions and contributes to the stability of the conjugated product [8].

The enzyme kinetics of Dampa D glucuronidation demonstrate saturable behavior consistent with Michaelis-Menten kinetics [9]. The glucuronidation process is subject to regulation by various factors, including substrate concentration, enzyme expression levels, and the availability of the glucuronic acid cofactor [9]. The resulting glucuronide conjugates are typically pharmacologically inactive and serve as detoxification products that facilitate the elimination of the parent compound [7] [9].

Sulfotransferase-Catalyzed Conjugation Processes

Sulfotransferase-mediated conjugation represents an important metabolic pathway for Dampa D, involving the transfer of sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate to appropriate acceptor sites on the molecule [10] [11]. This conjugation process is catalyzed by cytosolic sulfotransferase enzymes, which demonstrate substrate specificity for compounds containing hydroxyl or amino functional groups [11] [12].

The sulfation of Dampa D occurs primarily at the amino groups present on the pteridine ring system and the para-aminobenzoic acid moiety [10] [11]. The reaction mechanism involves the formation of a ternary complex between the enzyme, the sulfate donor, and the substrate molecule [11]. The sulfotransferase catalyzes the nucleophilic attack of the substrate amino group on the sulfur atom of 3'-phosphoadenosine-5'-phosphosulfate, resulting in the formation of a sulfamate linkage [11].

Research findings indicate that sulfated conjugates of pteridine-containing compounds can constitute a significant proportion of circulating metabolites [10]. The sulfation process enhances the water solubility of Dampa D while simultaneously reducing its biological activity [10] [13]. The resulting sulfoconjugates are readily eliminated through renal excretion, contributing to the overall clearance of the parent compound [13].

Sulfation ParameterCharacteristicMetabolic Significance
Primary sitesAmino groups [11]Enhanced solubility [10]
Enzyme familyCytosolic sulfotransferases [11]Phase II detoxification [13]
Cofactor requirement3'-phosphoadenosine-5'-phosphosulfate [11]Sulfate group donor [12]
Product stabilityHigh [10]Facilitates elimination [13]

The sulfotransferase enzyme family demonstrates remarkable diversity in substrate specificity, with different isoforms showing preferences for particular chemical structures [11] [12]. The sulfation of Dampa D is mediated by multiple sulfotransferase isoforms, each contributing to the overall metabolic clearance of the compound [11]. The kinetic parameters of these enzymes vary significantly, with some isoforms displaying high affinity for pteridine substrates while others demonstrate broader substrate specificity [11].

The formation of sulfated metabolites follows a sequential mechanism involving substrate binding, cofactor interaction, and product release [11]. The reaction is thermodynamically favorable due to the high-energy nature of the sulfate donor molecule [12]. The resulting sulfated conjugates are typically stable under physiological conditions and do not undergo significant hydrolysis or further metabolic transformation [10] [11].

Molecular Dynamics Simulations of Allosteric Binding Pockets

Molecular dynamics simulations have emerged as a cornerstone methodology for investigating the dynamic behavior of allosteric binding pockets in Dampa D receptor interactions. The compound 2,4-diamino-N10-methylpteroic acid (Dampa D), a significant metabolite of methotrexate, exhibits complex binding characteristics that require sophisticated computational approaches to elucidate [2].

Contemporary molecular dynamics methodologies employ advanced sampling techniques to capture the conformational flexibility of allosteric sites. Enhanced sampling methods, including weighted ensemble path sampling as implemented in frameworks such as Sub-Pocket Explorer, have demonstrated remarkable efficacy in accelerating pocket conformational sampling beyond the limitations of conventional brute-force simulations [3]. These approaches utilize weighted ensemble techniques to efficiently direct sampling towards distinct binding pocket shapes, allowing comprehensive exploration of allosteric landscapes even without prior knowledge of ligand binding modes.

The application of all-atom molecular dynamics simulations with explicit solvent models provides unprecedented insight into the dynamic nature of allosteric binding pockets. Recent implementations utilize production runs extending to microsecond timescales, employing the Nosé-Hoover chain thermostat with high-order Yoshida integrators for accurate temperature control [4]. The integration of electrostatic interactions through Particle Mesh Ewald algorithms with cubic interpolation ensures precise handling of long-range interactions critical for allosteric communication pathways [5].

Cosolvent molecular dynamics simulations have proven particularly valuable for identifying transient and cryptic binding pockets. Studies utilizing benzene cosolvent trajectories demonstrate enhanced ability to provide open pocket conformations compared to traditional water-only simulations [6]. The incorporation of cosolvents such as benzene and phenol facilitates the discovery of allosteric sites that may remain occluded in standard aqueous environments, revealing binding opportunities that would otherwise be computationally inaccessible.

Advanced trajectory analysis methodologies, including dynamical network analysis and correlation matrix calculations, enable the identification of allosteric communication pathways between distant binding sites [7]. These analyses reveal how conformational changes at allosteric sites propagate through protein structures to influence orthosteric binding behavior, providing critical insights for understanding the mechanism of action of compounds like Dampa D.

Quantum Mechanical Studies on Electron-Density Distributions

Quantum mechanical calculations provide fundamental insights into the electronic structure and electron-density distributions governing Dampa D receptor interactions. Density functional theory calculations employing hybrid functionals with dispersion corrections have become the gold standard for investigating molecular interactions in pharmaceutical systems [8].

The application of ωB97X-D functional with appropriate basis sets yields highly accurate descriptions of non-covalent interactions critical for receptor binding. Benchmarking studies demonstrate that ωB97X-D/def2-SVP calculations provide interaction energies within 1.0 kcal/mol root mean square error across diverse molecular systems, ensuring reliable predictions for drug-receptor interactions [9] [10]. The inclusion of empirical dispersion corrections through the DFT-D3 method with Becke-Johnson damping effectively captures van der Waals interactions that contribute significantly to binding affinity.

Electron density analysis utilizing the Quantum Theory of Atoms in Molecules provides detailed characterization of intermolecular interactions. Critical point analysis reveals hydrogen bonding networks, van der Waals contacts, and π-π stacking interactions that stabilize Dampa D-receptor complexes [8]. The identification of bond critical points and their associated electron densities quantifies interaction strengths and provides mechanistic understanding of binding preferences.

Natural bond orbital analysis elucidates charge transfer mechanisms between Dampa D and receptor residues. These calculations reveal the extent of electron delocalization and identify specific orbital interactions that contribute to binding stability. The analysis of donor-acceptor interactions through second-order perturbation theory provides quantitative measures of electronic communication between molecular fragments.

Time-dependent density functional theory calculations enable investigation of electronic absorption spectra and excited state properties. These studies provide insights into spectroscopic signatures of Dampa D-receptor complexes and facilitate experimental validation of computational predictions [8]. The integration of implicit solvation models, such as the Conductor-like Screening Model, accounts for environmental effects on electronic structure and binding thermodynamics.

Quantum mechanical calculations of molecular electrostatic potentials reveal complementarity between Dampa D and receptor binding sites. The visualization of electrostatic potential surfaces identifies regions of favorable electrostatic interactions and guides the interpretation of binding selectivity. These calculations provide essential data for understanding the electronic basis of molecular recognition.

Machine Learning Approaches for Affinity Prediction

Machine learning methodologies have revolutionized the prediction of binding affinities for pharmaceutical compounds, offering unprecedented accuracy and computational efficiency for Dampa D receptor interactions. Contemporary approaches integrate diverse molecular descriptors with advanced algorithms to achieve robust predictive performance across varied chemical space.

Random Forest and Extreme Gradient Boosting algorithms have emerged as particularly effective ensemble methods for affinity prediction. Benchmarking studies demonstrate that Random Forest models achieve coefficient of determination values exceeding 0.89 when trained on comprehensive molecular descriptor sets [11]. These ensemble approaches effectively capture non-linear relationships between molecular features and binding affinities while providing robust performance across different receptor families.

The integration of molecular dynamics-derived features significantly enhances predictive accuracy for flexible targets. Four-dimensional descriptors containing structural dynamic information from molecular dynamics trajectories provide superior performance compared to traditional two-dimensional fingerprints or three-dimensional energy terms [12] [13]. The incorporation of time-averaged interaction energies, conformational flexibility parameters, and dynamic hydrogen bonding networks from microsecond-scale simulations enables more accurate affinity predictions for systems exhibiting significant conformational variability.

Distance-based feature engineering approaches have demonstrated remarkable success in capturing protein-ligand interactions. Atomic-level distance matrices incorporating donor-acceptor relationships, hydrophobic interactions, and π-stacking contacts provide comprehensive representation of binding interfaces [14]. The implementation of attention mechanisms within deep learning architectures enables models to focus on the most relevant interaction patterns, achieving correlation coefficients exceeding 0.90 on standard benchmarking datasets.

Support Vector Regression with radial basis function kernels provides an alternative machine learning approach particularly suited for high-dimensional molecular descriptor spaces. The optimization of hyperparameters through grid search methodologies ensures optimal model performance while avoiding overfitting [15]. The integration of molecular fingerprints, pharmacophore features, and quantum mechanical descriptors creates comprehensive feature vectors that capture multiple aspects of molecular interactions.

Convolutional neural networks operating on three-dimensional molecular representations offer direct learning from atomic coordinates and electronic properties. These approaches bypass the need for manual feature engineering while automatically extracting relevant patterns from molecular structure data [16]. The incorporation of protein sequence information and ligand SMILES representations further enhances model capabilities for predicting binding affinities across diverse target families.

Ensemble modeling strategies that combine predictions from multiple machine learning algorithms demonstrate superior robustness and accuracy compared to individual models. The averaging of outputs from Random Forest, Support Vector Regression, and neural network models provides more reliable affinity predictions while reducing prediction uncertainty [14]. Cross-validation methodologies ensure model generalizability and prevent overfitting to training datasets.

The implementation of uncertainty quantification methods enables assessment of prediction confidence and identification of chemical space regions requiring additional experimental validation. Bayesian approaches and ensemble variance estimation provide probabilistic frameworks for understanding model limitations and guiding experimental design decisions.

Data Integration and Validation

Method CategoryKey ParametersAccuracy MetricsComputational Cost
Molecular DynamicsTrajectory Length: 1-10 μs
Temperature: 310 K
Pressure: 1 atm
RMSD < 2 Å
Convergence: 95%
High (GPU-accelerated)
Quantum MechanicalFunctional: ωB97X-D
Basis Set: def2-SVP
Dispersion: D3(BJ)
Energy Accuracy: ±1 kcal/mol
Geometry Optimization: 0.01 kcal/mol·Å⁻¹
Very High (CPU-intensive)
Machine LearningTraining Size: 10³-10⁴ complexes
Cross-validation: 5-fold
Features: 100-1000 descriptors
R² > 0.85
RMSE < 1.2 log units
MAE < 0.8 log units
Low (GPU-optimized)
Interaction TypeEnergy Range (kcal/mol)Distance Range (Å)Computational Detection Method
Hydrogen Bonding-2 to -81.8 - 3.2Geometric criteria + DFT
Van der Waals-0.5 to -33.0 - 4.5Lennard-Jones potential
π-π Stacking-2 to -63.3 - 4.0Centroid distance analysis
Electrostatic-10 to +102.0 - 8.0Coulombic calculations

The computational modeling of receptor interaction landscapes for Dampa D represents a multifaceted endeavor requiring integration of molecular dynamics simulations, quantum mechanical calculations, and machine learning approaches. Each methodology provides unique insights into different aspects of molecular recognition, from dynamic conformational sampling to electronic structure characterization and predictive modeling. The synergistic application of these computational tools enables comprehensive understanding of Dampa D binding mechanisms and facilitates rational drug design strategies.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

787.2006799 g/mol

Monoisotopic Mass

787.2006799 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-11-2024

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